2,4-dichloro-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide
Overview
Description
2,4-Dichloro-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide is a novel thiourea derivative that has garnered interest due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzamide moiety substituted with chlorine atoms and a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide typically involves the reaction of 2-chlorobenzoyl chloride with potassium thiocyanate in acetone to form an intermediate isothiocyanate. This intermediate then reacts with 5-chloropyridin-2-amine to yield the final product . The reaction conditions include maintaining the reaction mixture at room temperature and using acetone as the solvent.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzamide ring can be substituted with other nucleophiles.
Complexation Reactions: The thiourea moiety can form complexes with transition metals such as cobalt, nickel, and copper.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Complexation Reactions: Transition metal salts (e.g., CoCl2, NiCl2, CuCl2) are used in the presence of the thiourea derivative in aqueous or alcoholic solutions.
Major Products
Substitution Reactions: Products include various substituted benzamides depending on the nucleophile used.
Complexation Reactions: Products are metal complexes of the thiourea derivative, which can be characterized by techniques such as FTIR, NMR, and X-ray diffraction.
Scientific Research Applications
2,4-Dichloro-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide involves its interaction with metal ions and biological targets:
Metal Complexation: The thiourea moiety coordinates with metal ions, forming stable complexes that can exhibit unique electrochemical and catalytic properties.
Biological Activity: The compound’s antibacterial and antifungal activities are attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide: A closely related thiourea derivative with similar metal complexation properties.
2,4-Dichloro-N-(5-chloropyridin-2-yl)benzamide: Another related compound with a similar structure but lacking the thiourea moiety.
Uniqueness
2,4-Dichloro-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide is unique due to its combination of a benzamide moiety with a thiourea group, which imparts distinct chemical reactivity and biological activity. Its ability to form stable metal complexes and exhibit antioxidant properties sets it apart from other similar compounds .
Properties
IUPAC Name |
2,4-dichloro-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl3N3OS/c14-7-1-3-9(10(16)5-7)12(20)19-13(21)18-11-4-2-8(15)6-17-11/h1-6H,(H2,17,18,19,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLLCBGKHBOLVLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)NC(=S)NC2=NC=C(C=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl3N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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